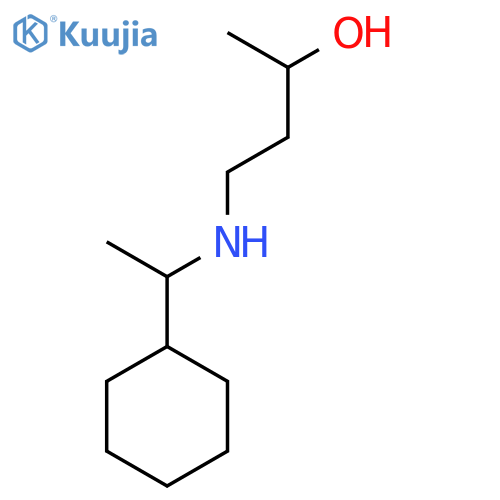Cas no 1343244-31-4 (4-(1-cyclohexylethyl)aminobutan-2-ol)

1343244-31-4 structure
商品名:4-(1-cyclohexylethyl)aminobutan-2-ol
4-(1-cyclohexylethyl)aminobutan-2-ol 化学的及び物理的性質
名前と識別子
-
- 4-[(1-Cyclohexylethyl)amino]butan-2-ol
- 2-Butanol, 4-[(1-cyclohexylethyl)amino]-
- 4-(1-cyclohexylethyl)aminobutan-2-ol
-
- インチ: 1S/C12H25NO/c1-10(14)8-9-13-11(2)12-6-4-3-5-7-12/h10-14H,3-9H2,1-2H3
- InChIKey: SFXCMRQSRDPUKM-UHFFFAOYSA-N
- ほほえんだ: OC(C)CCNC(C)C1CCCCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 143
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 32.299
4-(1-cyclohexylethyl)aminobutan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-161961-5.0g |
4-[(1-cyclohexylethyl)amino]butan-2-ol |
1343244-31-4 | 5g |
$2152.0 | 2023-06-08 | ||
| Enamine | EN300-161961-250mg |
4-[(1-cyclohexylethyl)amino]butan-2-ol |
1343244-31-4 | 250mg |
$774.0 | 2023-09-22 | ||
| Enamine | EN300-161961-1000mg |
4-[(1-cyclohexylethyl)amino]butan-2-ol |
1343244-31-4 | 1000mg |
$842.0 | 2023-09-22 | ||
| Enamine | EN300-161961-500mg |
4-[(1-cyclohexylethyl)amino]butan-2-ol |
1343244-31-4 | 500mg |
$809.0 | 2023-09-22 | ||
| Enamine | EN300-161961-0.5g |
4-[(1-cyclohexylethyl)amino]butan-2-ol |
1343244-31-4 | 0.5g |
$713.0 | 2023-06-08 | ||
| Enamine | EN300-161961-0.05g |
4-[(1-cyclohexylethyl)amino]butan-2-ol |
1343244-31-4 | 0.05g |
$624.0 | 2023-06-08 | ||
| Enamine | EN300-161961-1.0g |
4-[(1-cyclohexylethyl)amino]butan-2-ol |
1343244-31-4 | 1g |
$743.0 | 2023-06-08 | ||
| Enamine | EN300-161961-10.0g |
4-[(1-cyclohexylethyl)amino]butan-2-ol |
1343244-31-4 | 10g |
$3191.0 | 2023-06-08 | ||
| Enamine | EN300-161961-0.25g |
4-[(1-cyclohexylethyl)amino]butan-2-ol |
1343244-31-4 | 0.25g |
$683.0 | 2023-06-08 | ||
| Enamine | EN300-161961-2500mg |
4-[(1-cyclohexylethyl)amino]butan-2-ol |
1343244-31-4 | 2500mg |
$1650.0 | 2023-09-22 |
4-(1-cyclohexylethyl)aminobutan-2-ol 関連文献
-
Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385
-
Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
1343244-31-4 (4-(1-cyclohexylethyl)aminobutan-2-ol) 関連製品
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1189426-16-1(Sulfadiazine-13C6)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
